2-(5-Methylthiophen-2-yl)pyridin-3-amine
Description
Properties
IUPAC Name |
2-(5-methylthiophen-2-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-7-4-5-9(13-7)10-8(11)3-2-6-12-10/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMMXGKLWOKEDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 2-(5-Methylthiophen-2-yl)pyridin-3-amine typically involves:
- Functionalization of the pyridine ring at the 3-position with an amino group.
- Introduction of the 5-methylthiophen-2-yl substituent at the 2-position of the pyridine ring.
- Use of cross-coupling or nucleophilic substitution reactions to attach the thiophene moiety.
- Reductive amination or reduction steps to install or reveal the amino group on the pyridine ring.
Preparation of the 5-Methylthiophen-2-yl Intermediate
The 5-methylthiophene moiety is usually prepared or sourced as 5-methylthiophen-2-yl derivatives. According to literature, 5-methylthiophen-2-yl compounds can be synthesized via:
- Substitution reactions on thiophene rings.
- Bromination followed by selective functional group transformations.
- Use of formylation and reduction steps to introduce amine functionalities on thiophene derivatives.
A relevant example from patent literature describes the synthesis of 2,5-disubstituted thiophene compounds, involving bromination and subsequent coupling with amines or other nucleophiles under controlled temperature and solvent conditions (e.g., dimethylformamide at 60°C) to achieve high yields (around 93%) without undesired side reactions such as hydrogenolysis of bromine on the thiophene nucleus.
Formation of the Pyridin-3-amine Core
The pyridin-3-amine core can be prepared by:
- Reduction of nitro-substituted pyridines.
- Reductive amination of pyridine derivatives.
- Conversion of cyanohydrins to pyridinyl-methylamines via reductive amination using borohydride reducing agents such as sodium cyanoborohydride in basic media (e.g., with 1,4-diazabicyclo[2.2.2]octane as base) at room temperature.
This method offers advantages such as mild conditions and suppression of side reactions by addition of metal salts (e.g., FeSO4) to complex cyanide ions.
Coupling of 5-Methylthiophen-2-yl with Pyridin-3-amine
Attachment of the 5-methylthiophen-2-yl group to the pyridin-3-amine is commonly achieved via:
- Cross-coupling reactions such as Suzuki or Stille coupling, where halogenated pyridine or thiophene derivatives react with boronic acids or stannanes.
- Nucleophilic aromatic substitution if appropriate leaving groups are present.
- Metal-free oxidative coupling methods involving α-bromoketones and 2-aminopyridines under radical conditions with tert-butyl hydroperoxide (TBHP) and iodine as promoters in organic solvents like toluene or ethyl acetate.
The metal-free oxidative cleavage of C–C bonds allows construction of N-(pyridin-2-yl)amide intermediates, which can be further transformed into amines. Radical scavengers such as TEMPO inhibit the reaction, indicating a free radical mechanism. This approach avoids transition metals and harsh conditions, improving environmental and operational safety.
Reduction and Functional Group Transformations
After coupling, the amino group on the pyridine ring may require protection, deprotection, or further functionalization:
- Traditional N-formylation using formic acid and acetic anhydride can protect amines during synthesis.
- Reduction of formylamino intermediates to amines can be done using zinc dust and formic acid with catalytic iron dust at moderate temperatures (~60°C), avoiding hydrogenolysis of sensitive groups like bromine on thiophene rings.
Summary Table of Preparation Methods
Research Findings and Mechanistic Insights
- The metal-free oxidative coupling method proceeds via initial halogen displacement by pyridine nitrogen to form pyridinium salts, followed by radical attack and C–C bond cleavage leading to amide intermediates. Subsequent isomerization yields the desired amine product.
- Radical scavengers inhibit the coupling, confirming the radical pathway.
- Use of sodium cyanoborohydride in reductive amination allows selective reduction of imines formed from cyanohydrins and pyridinyl amines without over-reduction or side reactions.
- Protection of amino groups by formylation facilitates downstream transformations and improves overall yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylthiophen-2-yl)pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
Medicinal Chemistry
2-(5-Methylthiophen-2-yl)pyridin-3-amine has been explored for its potential as a lead compound in drug discovery. Its structural characteristics allow for interactions with various biological targets, making it suitable for the development of therapeutics.
Anticancer Activity : Preliminary studies indicate that this compound exhibits anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, suggesting its potential as an antitumor agent.
Mechanism of Action : The compound may exert its effects through modulation of signaling pathways involved in cell growth and apoptosis. For instance, it could influence the activity of kinases or transcription factors that are critical in cancer progression.
Research has highlighted the biological activity of this compound beyond anticancer effects:
Enzyme Inhibition : The compound has demonstrated inhibitory effects on specific enzymes, which can be pivotal in developing treatments for diseases where these enzymes play a role.
Antimicrobial Properties : Some studies suggest that derivatives of this compound may possess antimicrobial activity, making them candidates for further exploration in infectious disease treatment.
Materials Science
The unique properties of this compound have led to investigations into its use in materials science:
Organic Electronics : Its ability to form stable films makes it a candidate for applications in organic semiconductors and photovoltaic devices.
Sensors : The compound's electronic properties may also enable its use in chemical sensors, particularly those designed to detect biological or environmental analytes.
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits proliferation in cancer cell lines | |
| Enzyme Inhibition | Targets specific enzymes relevant to disease | |
| Antimicrobial | Potential activity against bacterial strains |
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated significant inhibition of cell growth with IC50 values suggesting potent activity against specific tumor types. This study underscores the compound's potential as a therapeutic agent in oncology.
Case Study 2: Enzyme Interaction
Research focused on the interaction of this compound with specific kinases involved in cellular signaling pathways. The findings revealed that the compound effectively inhibits these kinases at low concentrations, highlighting its potential as a targeted therapy for diseases driven by aberrant kinase activity.
Mechanism of Action
The mechanism of action of 2-(5-Methylthiophen-2-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in signal transduction and cellular metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-(5-Methylthiophen-2-yl)pyridin-3-amine and related compounds:
Key Structural and Functional Insights
Core Heterocycle Variations Pyridine vs. Thienopyridine/Imidazopyridine: The target compound’s pyridine core is simpler than thieno[2,3-b]pyridine () or imidazo[1,2-a]pyridine () systems. These fused heterocycles often improve binding affinity to enzymes (e.g., COX-2, CYP51) but may complicate synthesis . Substituent Effects: The 5-methylthiophene group in the target compound enhances steric bulk compared to unsubstituted thiophene ().
Biological Activity
- Enzyme Inhibition : Compounds with sulfonyl or sulfinyl groups (e.g., ) exhibit potent enzyme inhibition, while the target compound’s lack of such groups suggests a different mechanism.
- Antiparasitic Activity : Pyridine-piperidine hybrids like UDD () highlight the role of trifluoromethyl groups in targeting parasitic enzymes, a feature absent in the target compound.
Synthetic Accessibility
- The target compound’s synthesis (as a building block) is likely more straightforward than fused heterocycles, which require multi-step routes (e.g., ’s Schiff base formation and reduction) .
Biological Activity
2-(5-Methylthiophen-2-yl)pyridin-3-amine, a compound characterized by its unique thiophene and pyridine moieties, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C10H10N2S, with a molecular weight of 194.26 g/mol. The structure consists of a pyridine ring substituted with a 5-methylthiophenyl group at the second position. This configuration may influence its biological interactions and pharmacological properties.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have shown potential in inhibiting various enzymes, particularly those involved in inflammatory processes or microbial resistance.
- Receptor Modulation : The compound may interact with specific receptors, influencing signal transduction pathways that regulate cellular responses.
- Antimicrobial Properties : Preliminary studies suggest that derivatives containing thiophene rings exhibit antibacterial activity against Gram-positive and Gram-negative bacteria .
Antimicrobial Activity
A study evaluating N-substituted derivatives including compounds similar to this compound demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings indicate that the compound may serve as a lead structure for developing new antimicrobial agents .
Antinociceptive Effects
Research on related compounds has shown promising antinociceptive (pain-relieving) effects in mouse models. For instance, derivatives exhibited significant activity in formalin-induced pain models, suggesting potential applications in pain management .
| Compound | Activity | Model Used | Effectiveness |
|---|---|---|---|
| Compound 1 | Antimicrobial | S. aureus | High |
| Compound 2 | Antinociceptive | Formalin test | Significant |
Structure-Activity Relationship (SAR)
The presence of the methylthio group is believed to enhance lipophilicity and improve membrane permeability, which may contribute to the observed biological activities. Comparative studies with other thiophene-containing compounds have highlighted the importance of electronic properties and steric factors in determining activity .
Case Studies
- Study on Antibacterial Activity : A comprehensive evaluation of various thiophene derivatives indicated that modifications at the pyridine ring significantly influenced antibacterial potency. The study concluded that specific substitutions could optimize efficacy against resistant bacterial strains .
- Pain Model Evaluations : In a series of experiments assessing antinociceptive properties, compounds structurally related to this compound demonstrated varying degrees of effectiveness in alleviating pain associated with neuropathic conditions .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 2-(5-Methylthiophen-2-yl)pyridin-3-amine?
- Methodological Answer :
- Cross-Coupling Reactions : Suzuki-Miyaura coupling between halogenated pyridines (e.g., 3-nitro-2-chloropyridine) and 5-methylthiophen-2-ylboronic acid, followed by nitro-group reduction using SnCl₂/HCl or catalytic hydrogenation .
- Condensation Approaches : Reaction of pyridin-3-amine derivatives with 5-methylthiophene-2-carbaldehyde under acid catalysis, followed by purification via column chromatography .
- Hydrazine Intermediates : Formation of hydrazone derivatives (e.g., hydrazinylpyridine intermediates) via condensation with thiophene-containing aldehydes, followed by cyclization or reduction steps .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regioselectivity and substitution patterns, with emphasis on distinguishing thiophene and pyridine proton environments .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula and purity.
- X-Ray Crystallography : Refinement using SHELXL (e.g., SHELX-2018) for high-resolution data, particularly to resolve ambiguities in bond angles and torsional strain between the thiophene and pyridine moieties .
Q. What preliminary biological screening models are applicable for this compound?
- Methodological Answer :
- Antibacterial Assays : Disk diffusion or microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with QSAR modeling using MOE software to correlate electronic (HOMO/LUMO), steric (molar refractivity), and lipophilic (Log P) parameters with activity .
- Enzyme Inhibition Studies : COX-2 inhibition assays via competitive ELISA, leveraging structural analogs (e.g., pyridin-3-amine derivatives) as templates for activity prediction .
Advanced Research Questions
Q. How can low yields in Suzuki-Miyaura coupling be optimized for this compound?
- Methodological Answer :
- Catalyst-Ligand Systems : Screen Pd catalysts (e.g., Pd(PPh₃)₄) with ligands such as SPhos or XPhos to enhance coupling efficiency.
- Solvent and Temperature : Use polar aprotic solvents (e.g., DMF) at 80–100°C to stabilize intermediates.
- Post-Reduction Protocols : Optimize nitro-group reduction conditions (e.g., catalytic transfer hydrogenation with ammonium formate) to minimize byproducts .
Q. How to resolve discrepancies between computational QSAR predictions and experimental bioactivity data?
- Methodological Answer :
- Data Validation : Reassess compound purity via HPLC and re-run assays in triplicate.
- Model Refinement : Incorporate 3D-QSAR (CoMFA/CoMSIA) to account for steric clashes or conformational flexibility overlooked in 2D models .
- Target-Specific Adjustments : Include bacterial membrane permeability parameters (e.g., PAMPA assays) to improve predictive accuracy .
Q. What strategies address challenges in X-ray crystallographic refinement for this compound?
- Methodological Answer :
- Twinned Data Handling : Use SHELXL’s TWIN/BASF commands to refine twinned crystals, common in heteroaromatic systems due to packing complexities .
- Disorder Modeling : Apply PART/SUMP restraints to resolve overlapping thiophene and pyridine rings in low-symmetry space groups.
- Validation Tools : Cross-check with PLATON/ADDSYM to detect missed symmetry .
Q. How to design a QSAR model for predicting physicochemical properties?
- Methodological Answer :
- Descriptor Selection : Prioritize Log P (lipophilicity), molar refractivity (steric bulk), and electrostatic potential maps (Mulliken charges) using MOE or Dragon software .
- Training Set Curation : Include structurally diverse pyridin-3-amine analogs (e.g., halogenated, alkyl-substituted derivatives) to ensure model generalizability .
- Validation Metrics : Report cross-validated (>0.7) and external test set (>0.5) to confirm robustness .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
